molecular formula C9H10BrFN2O B8129502 4-(5-Bromo-6-fluoropyridin-2-yl)morpholine

4-(5-Bromo-6-fluoropyridin-2-yl)morpholine

Cat. No.: B8129502
M. Wt: 261.09 g/mol
InChI Key: JVNHOKZAYNDLIM-UHFFFAOYSA-N
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Description

4-(5-Bromo-6-fluoropyridin-2-yl)morpholine is a chemical compound with the molecular formula C9H10BrFN2O. It is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 6-position of a pyridine ring, which is further substituted with a morpholine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-6-fluoropyridin-2-yl)morpholine typically involves the reaction of 5-bromo-6-fluoropyridine with morpholine under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution of the bromine atom by the morpholine group .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-6-fluoropyridin-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the pyridine ring with another aromatic ring .

Scientific Research Applications

4-(5-Bromo-6-fluoropyridin-2-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Bromo-6-fluoropyridin-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromo-6-fluoropyridin-2-yl)morpholine is unique due to the combination of the bromine and fluorine atoms on the pyridine ring and the presence of the morpholine group. This unique structure can confer specific chemical and biological properties that make it valuable for certain applications .

Properties

IUPAC Name

4-(5-bromo-6-fluoropyridin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFN2O/c10-7-1-2-8(12-9(7)11)13-3-5-14-6-4-13/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNHOKZAYNDLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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